molecular formula C16H16N4O3 B402458 N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE

N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE

Cat. No.: B402458
M. Wt: 312.32g/mol
InChI Key: BWXCISDLJHZXFE-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE is a chemical compound with the molecular formula C16H16N4O3 It is characterized by the presence of a methoxybenzylidene group, a hydrazino group, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with isonicotinic acid hydrazide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazones or hydrazides.

Scientific Research Applications

N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other electronic materials.

    Biology: It is used in biochemical assays to study enzyme kinetics and inhibition.

    Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular pathways and processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-propoxybenzamide
  • N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide
  • N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-tetradecanamide

Uniqueness

N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H16N4O3/c1-23-14-4-2-12(3-5-14)10-19-20-15(21)11-18-16(22)13-6-8-17-9-7-13/h2-10H,11H2,1H3,(H,18,22)(H,20,21)/b19-10+

InChI Key

BWXCISDLJHZXFE-VXLYETTFSA-N

SMILES

COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=NC=C2

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=NC=C2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=NC=C2

solubility

46.8 [ug/mL]

Origin of Product

United States

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